REACTION_CXSMILES
|
N1C=[CH:5][CH:4]=[C:3]([C:7]2[C:15]3[C:10](=[CH:11][C:12]([CH:16]=[O:17])=[CH:13][CH:14]=3)[NH:9][N:8]=2)C=1.[NH:18]1C(B(O)O)=CC=[N:19]1>>[NH:18]1[C:3]([C:7]2[C:15]3[C:10](=[CH:11][C:12]([CH:16]=[O:17])=[CH:13][CH:14]=3)[NH:9][N:8]=2)=[CH:4][CH:5]=[N:19]1
|
Name
|
solid
|
Quantity
|
5.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(pyridin-3-yl)-1H-indazole-6-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1=NNC2=CC(=CC=C12)C=O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1B(O)O
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1C1=NNC2=CC(=CC=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |